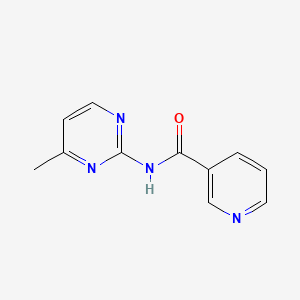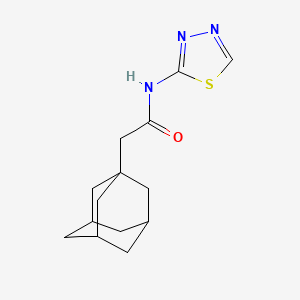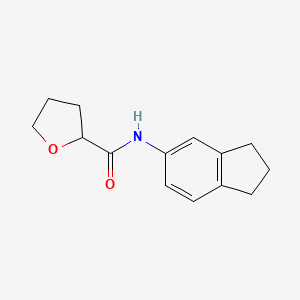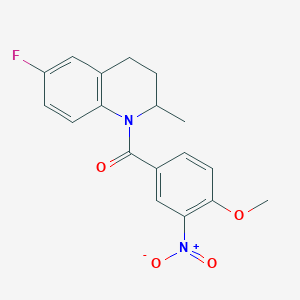![molecular formula C11H14N4O2 B4181947 N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181947.png)
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide, also known as SMT-19969, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazolecarboxamide compounds that have been found to possess a wide range of pharmacological activities.
Mécanisme D'action
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide acts as a competitive antagonist of the human vasopressin V1a receptor. It binds to the receptor and prevents the binding of the endogenous ligand, vasopressin. This results in the inhibition of downstream signaling pathways that are activated by the receptor. The exact mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide is still being studied, but it is believed to involve the modulation of several neurotransmitter systems, including dopamine, serotonin, and GABA.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of the stress hormone cortisol in the blood, which is associated with improved mood and reduced anxiety. N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide has also been found to reduce the levels of the pro-inflammatory cytokine interleukin-6, which is associated with the regulation of the immune system. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide has been found to improve social behavior in animal models of autism spectrum disorder and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has high potency and selectivity for the human vasopressin V1a receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, there are also limitations to the use of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide in lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, its effects on other receptors and signaling pathways need to be carefully studied to ensure that its effects are specific to the human vasopressin V1a receptor.
Orientations Futures
There are several future directions for the study of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide. One area of interest is the potential use of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide in the treatment of autism spectrum disorder. Several clinical trials are currently underway to evaluate the safety and efficacy of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide in this population. Another area of interest is the potential use of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide in the treatment of major depressive disorder and anxiety disorders. Preclinical studies have shown promising results, and further studies are needed to evaluate its potential as a therapeutic agent. Additionally, the effects of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide on other signaling pathways and receptors need to be further explored to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to possess potent and selective antagonistic activity against the human vasopressin V1a receptor, which plays a critical role in the regulation of water homeostasis, cardiovascular function, and social behavior. N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-isoxazolecarboxamide has been studied for its potential use in the treatment of several disorders, including autism spectrum disorder, schizophrenia, major depressive disorder, and anxiety disorders.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-9-7-10(14-17-9)11(16)13-3-2-5-15-6-4-12-8-15/h4,6-8H,2-3,5H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDKIJCMTLRCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4181877.png)
![2-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4181878.png)


![1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine](/img/structure/B4181896.png)
![4-[1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-yl]-2-(4-methoxy-3-methylphenyl)pyridine](/img/structure/B4181897.png)
![5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4181904.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B4181911.png)
![N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4181912.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4181923.png)
![3-ethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4181924.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181933.png)